molecular formula C18H29ClFNO2 B13734966 Dibutylaminopropyl p-fluorobenzoate hydrochloride CAS No. 451-64-9

Dibutylaminopropyl p-fluorobenzoate hydrochloride

Cat. No.: B13734966
CAS No.: 451-64-9
M. Wt: 345.9 g/mol
InChI Key: MGFRIVHHSGQYQI-UHFFFAOYSA-N
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Properties

CAS No.

451-64-9

Molecular Formula

C18H29ClFNO2

Molecular Weight

345.9 g/mol

IUPAC Name

3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H

InChI Key

MGFRIVHHSGQYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-fluorobenzoic acid and 3-(dibutylamino)propanol, which may interact with various enzymes and receptors .

Biological Activity

Dibutylaminopropyl p-fluorobenzoate hydrochloride is a chemical compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a dibutylamino group, a propyl chain, and a p-fluorobenzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈ClFNO₂
  • Molecular Weight : 285.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that this compound exhibits significant antinociceptive effects in animal models. This suggests potential applications in pain management.
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory properties, demonstrating effectiveness in reducing inflammation markers in vitro.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antinociceptive Effects in Rodent Models

A study conducted on rodent models assessed the antinociceptive effects of this compound using the hot plate test. Results indicated a significant reduction in pain response at various dosages compared to control groups.

Case Study 2: In Vitro Cytotoxicity

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7) to evaluate the cytotoxic potential of this compound. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for further development.

Data Tables

Biological ActivityEffectivenessReference
Antinociceptive ActivitySignificant
Anti-inflammatory EffectsModerate
Cytotoxicity (HeLa Cells)IC50 = 25 µM
Cytotoxicity (MCF-7 Cells)IC50 = 30 µM

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